methyl 5-((4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core linked to a 4-(4-fluorophenyl)-6-oxopyrimidinyl moiety via a methyl bridge. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and validation .
Properties
IUPAC Name |
methyl 5-[[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-23-17(22)15-7-6-13(24-15)9-20-10-19-14(8-16(20)21)11-2-4-12(18)5-3-11/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWFLALZZMYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 5-((4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)methyl)furan-2-carboxylate can be contextualized against related compounds from the literature:
Key Observations
Structural Diversity: The target compound’s pyrimidinone core contrasts with the triazole-thione in and the tetrahydropyrimidine in . Compared to hydroxyl/methoxy-substituted furans in , the target’s fluorophenyl group increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.
Synthetic Yields :
- Compound 21a (triazole-thione) achieved an 82% yield , suggesting robust synthetic routes for fluorophenyl-containing heterocycles. The absence of yield data for the target compound implies opportunities for optimizing its synthesis.
Functional Implications: The 4-fluorophenyl moiety, common to the target compound and 21a , is associated with enhanced metabolic stability and target affinity in pharmaceuticals. Unlike the antioxidant furan derivatives in , the target’s pyrimidinone linkage may confer protease inhibition or kinase modulation properties, though specific bioactivity data are unavailable.
Research Findings and Methodological Insights
- Structural Validation: Techniques like X-ray crystallography (supported by SHELX ) are critical for confirming the target compound’s geometry, particularly the stereochemistry of the pyrimidinone and furan rings.
- Isolation Techniques : Analogous furan carboxylates in were purified via silica gel chromatography and HPLC, methods likely applicable to the target compound.
- Reactivity Trends: The electron-withdrawing fluorophenyl group may deactivate the pyrimidinone ring toward nucleophilic attack compared to electron-rich triazole-thiones .
Preparation Methods
Cyclocondensation of β-Keto Esters with Urea Derivatives
A widely employed method for pyrimidine synthesis involves the Biginelli reaction, adapted here for fluorophenyl incorporation.
Procedure :
- Synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate :
- Cyclocondensation with Urea :
Characterization Data :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 7.34–7.30 (m, 2H, Ar-H), 5.89 (s, 1H, pyrimidine-H).
Synthesis of Methyl 5-(Bromomethyl)Furan-2-Carboxylate
Esterification and Bromination Sequence
Procedure :
- Methylation of Furan-2-Carboxylic Acid :
Hydroxymethylation at Position 5 :
Bromination of Hydroxymethyl Group :
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, 1H, furan-H), 6.52 (d, 1H, furan-H), 4.42 (s, 2H, CH₂Br), 3.85 (s, 3H, OCH₃).
Alkylation of Pyrimidine with Furan Ester
Nucleophilic Substitution under Basic Conditions
Procedure :
- Deprotonation of Pyrimidine :
- Alkylation with Bromomethyl Furan Ester :
Optimization Insights :
- Solvent Screening : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
- Temperature : Reactions below 50°C result in incomplete conversion.
Characterization Data :
- IR (KBr) : 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 1H, NH), 7.56–7.52 (m, 2H, Ar-H), 7.38–7.34 (m, 2H, Ar-H), 6.98 (d, 1H, furan-H), 6.45 (d, 1H, furan-H), 5.02 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).
Alternative Synthetic Routes
One-Pot Multi-Component Approach
A streamlined method combining pyrimidine formation and alkylation in a single pot has been explored:
Procedure :
- Mix ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 equiv), urea (1.5 equiv), and methyl 5-(bromomethyl)furan-2-carboxylate (1.2 equiv) in acetic acid.
- Heat at 100°C for 24 hours.
Outcome :
- Yield: 58%.
- Advantage : Reduced purification steps.
- Limitation : Lower yield due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Stepwise Alkylation | 65% | 16 hours | Moderate |
| One-Pot Synthesis | 58% | 24 hours | Low |
Key Observations :
- The stepwise approach offers higher yields but requires intermediate isolation.
- The one-pot method sacrifices yield for procedural simplicity.
Scale-Up Considerations and Industrial Relevance
Industrial synthesis prioritizes:
- Cost Efficiency : Use of K₂CO₃ over expensive palladium catalysts.
- Safety : Substitution of bromine with safer alkylating agents under investigation.
Q & A
Basic: What are the key synthetic steps for methyl 5-((4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)methyl)furan-2-carboxylate?
The synthesis involves:
- Pyrimidinone core formation : Cyclocondensation of 4-fluorobenzamidine derivatives with β-ketoesters under reflux in ethanol.
- Methylene bridge introduction : Alkylation at the pyrimidinone’s N1 position using a bromomethylfuran precursor, catalyzed by K₂CO₃ in DMF at 80°C.
- Esterification : Reaction with methyl chloroformate in dichloromethane under nitrogen to stabilize the furan carboxylate.
Critical reagents include acetic anhydride for acetylation and palladium catalysts for coupling steps. Reaction monitoring via TLC and intermediate purification via column chromatography are essential .
Advanced: How can competing side reactions during alkylation of the pyrimidinone core be mitigated?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity while avoiding protic solvents that promote hydrolysis.
- Temperature control : Gradual heating (60°C → 100°C) reduces unwanted dimerization.
- Stoichiometric precision : A 1.2:1 molar ratio of bromomethylfuran to pyrimidinone minimizes unreacted starting material.
- Additives : Catalytic tetrabutylammonium bromide (TBAB) accelerates alkylation kinetics. Post-reaction quenching with ice-water prevents retro-aldol side products .
Basic: Which analytical techniques confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm) and carbonyl carbons (C=O at ~165–170 ppm).
- X-ray crystallography : SHELXL-refined structures validate bond lengths (e.g., C–F = 1.34 Å) and dihedral angles between fluorophenyl and furan moieties.
- HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the ester group) .
Advanced: How do crystallographic data resolve ambiguities in the spatial arrangement of substituents?
- Torsion angle analysis : The fluorophenyl ring and pyrimidinone core exhibit a dihedral angle of ~12°, indicating minimal steric clash.
- Electron density maps : Distinguish between possible regioisomers (e.g., methylene bridge at N1 vs. N3).
- Comparative DFT modeling : Validates observed bond angles (e.g., C–O–C in the ester group: 117°) against computational predictions .
Basic: Which functional groups drive this compound’s reactivity in biological assays?
- 4-Fluorophenyl group : Enhances lipophilicity (logP ≈ 2.8) and π-π stacking with aromatic residues in enzyme active sites.
- 6-Oxopyrimidine : Acts as a hydrogen-bond acceptor, mimicking nucleotide bases.
- Furan carboxylate ester : Hydrolyzes in vivo to a carboxylic acid, enabling pH-dependent prodrug activation .
Advanced: How can conflicting bioactivity data across cell lines be systematically addressed?
- Assay standardization : Use serum-free media to eliminate esterase variability.
- Metabolite tracking : Isotopic labeling (e.g., ¹⁴C-methyl ester) quantifies hydrolysis rates.
- Target engagement studies : Surface plasmon resonance (SPR) measures direct binding to kinases (e.g., EGFR IC₅₀ = 0.8 μM vs. 2.1 μM in conflicting reports), resolving assay-specific artifacts .
Basic: What purity assessment methods are recommended post-synthesis?
- HPLC-DAD : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) with UV detection at 270 nm; purity ≥95%.
- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (weight loss <1% at 150°C).
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced: What computational approaches predict hydrolytic stability of the ester group?
- Molecular dynamics (MD) : Simulates ester bond cleavage under physiological pH (e.g., half-life = 12 h at pH 7.4 vs. 2 h at pH 5.0).
- QM/MM calculations : Identify transition states for hydrolysis, guiding structural modifications (e.g., fluorination adjacent to the ester prolongs stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
